Sigma-LIGAND-1 hydrochloride

Description

Propriétés

Numéro CAS |

139652-86-1 |

|---|---|

Formule moléculaire |

C27H34ClNO4 |

Poids moléculaire |

472.0 g/mol |

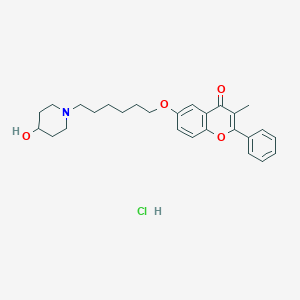

Nom IUPAC |

6-[6-(4-hydroxypiperidin-1-yl)hexoxy]-3-methyl-2-phenylchromen-4-one;hydrochloride |

InChI |

InChI=1S/C27H33NO4.ClH/c1-20-26(30)24-19-23(11-12-25(24)32-27(20)21-9-5-4-6-10-21)31-18-8-3-2-7-15-28-16-13-22(29)14-17-28;/h4-6,9-12,19,22,29H,2-3,7-8,13-18H2,1H3;1H |

Clé InChI |

GWSBQIZSTCDSLE-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(OC2=C(C1=O)C=C(C=C2)OCCCCCCN3CCC(CC3)O)C4=CC=CC=C4.Cl |

Autres numéros CAS |

139652-86-1 |

Synonymes |

6-(6-(4-hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride NPC 16377 NPC-16377 |

Origine du produit |

United States |

The Sigma-1 Receptor: A Technical Guide to its Mechanism of Action and Ligand Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] Unlike traditional receptors, S1R functions as a signal transduction amplifier, modulating a wide array of cellular processes critical for neuronal function, cell survival, and homeostasis.[1] Its involvement in various pathological conditions, including neurodegenerative diseases, psychiatric disorders, and pain, has positioned it as a promising therapeutic target.[3][4] This technical guide provides an in-depth overview of the S1R's mechanism of action, with a focus on its interaction with synthetic ligands, downstream signaling pathways, and the experimental methodologies used to study its function.

Core Mechanism of Action

Under basal conditions, the S1R is in an inactive state, forming a complex with the binding-immunoglobulin protein (BiP), another ER chaperone.[5][6] Upon stimulation by agonist ligands or cellular stress (e.g., ER stress, oxidative stress), S1R dissociates from BiP.[5][6] This dissociation allows the activated S1R to translocate within the ER and interact with a variety of "client" proteins, thereby modulating their activity.[1][2] This chaperone activity is central to its function and underlies its ability to influence diverse signaling pathways.

Data Presentation: Quantitative Ligand Binding Affinities

The interaction of ligands with the S1R is characterized by their binding affinity, typically expressed as the inhibition constant (Ki). This value represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several well-characterized S1R ligands.

| Ligand | Classification | Sigma-1 Receptor Ki (nM) | Reference(s) |

| Agonists | |||

| PRE-084 hydrochloride | Selective Agonist | 2.2 - 53.2 | |

| (+)-Pentazocine | Prototypical Agonist | 4.8 - 10 | |

| SA4503 (cutamesine) | Agonist | 4.6 | |

| Antagonists | |||

| BD-1047 | Selective Antagonist | 0.93 | |

| Haloperidol | Antagonist | 5.2 | |

| BD-1063 | Selective Antagonist | 4.43 | |

| Non-selective | |||

| 1,3-Di-o-tolyl-guanidine (DTG) | Non-selective Ligand | ~35.5 |

Signaling Pathways

The chaperone activity of the S1R allows it to modulate several key signaling pathways critical for cellular function and survival.

Regulation of Calcium Homeostasis

A primary function of the S1R is the modulation of intracellular calcium (Ca2+) signaling, a crucial second messenger.

-

Interaction with IP3 Receptors: Activated S1R translocates to the ER membrane where it interacts with and stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R).[1][5] This interaction enhances Ca2+ flux from the ER into the mitochondria, which is essential for maintaining mitochondrial function and ATP production.[1]

-

Modulation of Store-Operated Calcium Entry (SOCE): S1R can inhibit SOCE by associating with STIM1, the ER Ca2+ sensor that regulates this pathway.

-

Interaction with Voltage-Gated Calcium Channels (VGCCs): S1R can directly interact with and inhibit L-type voltage-gated calcium channels in the plasma membrane, thereby regulating calcium influx in response to membrane depolarization.

Figure 1. S1R-mediated regulation of calcium homeostasis.

Modulation of Neuronal Excitability and Neurotransmission

S1R plays a significant role in regulating neuronal function by interacting with various ion channels and receptors.

-

Voltage-Gated Ion Channels: Besides VGCCs, S1R has been shown to modulate the activity of voltage-gated sodium (Nav) and potassium (Kv) channels, thereby influencing neuronal excitability and action potential firing.[7]

-

NMDA Receptors: S1R activation can potentiate N-methyl-D-aspartate receptor (NMDAR) function. This is thought to occur, in part, through the phosphorylation of the NR1 subunit of the NMDAR.[8] This modulation has implications for synaptic plasticity, learning, and memory.

-

Neurotrophic Factor Signaling: S1R agonists like PRE-084 have been shown to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and activate its receptor, TrkB. This leads to the activation of downstream pro-survival pathways, including the ERK/CREB and Akt pathways.[7]

Figure 2. S1R modulation of neuronal signaling pathways.

Experimental Protocols

Radioligand Binding Assay for Determining Ligand Affinity (Ki)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the S1R.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in S1R (e.g., guinea pig liver) or cells overexpressing S1R in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a selective S1R radioligand (e.g., --INVALID-LINK---pentazocine) to each well.

-

Add increasing concentrations of the unlabeled test compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Controls:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-specific Binding: Radioligand + membranes + a high concentration of a known S1R ligand (e.g., haloperidol) to saturate all specific binding sites.

-

-

-

Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.

-

Filtration:

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3. Experimental workflow for radioligand binding assay.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of S1R ligands on cell survival and proliferation, often in the context of a cellular stressor.[9]

Methodology:

-

Cell Culture: Seed cells (e.g., a neuronal cell line) in a 96-well plate and allow them to adhere overnight.

-

Treatment:

-

Treat the cells with various concentrations of the S1R ligand (agonist or antagonist).

-

In neuroprotection studies, a cellular stressor (e.g., hydrogen peroxide for oxidative stress, or tunicamycin for ER stress) may be co-applied.

-

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will metabolize MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of viable cells compared to an untreated control. This can be used to determine the EC50 for neuroprotection or the IC50 for cytotoxicity.

In Vivo Model of Neuropathic Pain: Formalin-Induced Pain

This model is used to evaluate the analgesic effects of S1R ligands.[10]

Methodology:

-

Animal Model: Use adult male rodents (e.g., mice or rats).

-

Drug Administration: Administer the S1R ligand (e.g., BD-1047) via a relevant route (e.g., intraperitoneal or intrathecal injection) at various doses, typically 30 minutes before the formalin injection. A vehicle control group is also included.

-

Induction of Pain: Inject a dilute formalin solution (e.g., 5%) into the plantar surface of the hind paw.

-

Behavioral Observation: Observe and quantify the nociceptive behaviors, which occur in two phases:

-

Phase 1 (acute pain): 0-5 minutes post-injection, characterized by flinching and licking of the injected paw.

-

Phase 2 (inflammatory pain): 15-45 minutes post-injection, also characterized by flinching and licking.

-

-

Data Analysis: Compare the duration of nociceptive behaviors in the drug-treated groups to the vehicle control group for both phases. A significant reduction in these behaviors indicates an analgesic effect.

-

Molecular Analysis (Optional): At the end of the behavioral observation, spinal cord tissue can be collected to analyze the phosphorylation of key signaling molecules involved in pain transmission, such as the NMDA receptor subunit NR1 or p38 MAPK, via Western blotting or immunohistochemistry.[10]

Conclusion

The Sigma-1 receptor represents a highly dynamic and versatile molecular chaperone with profound effects on cellular signaling, particularly in the central nervous system. Its intricate mechanism of action, involving dissociation from BiP and subsequent modulation of a diverse range of client proteins, provides multiple avenues for therapeutic intervention. The continued development and characterization of selective S1R ligands, guided by the robust experimental protocols outlined in this guide, hold significant promise for the treatment of a wide spectrum of debilitating diseases. A thorough understanding of its complex signaling networks is paramount for harnessing the full therapeutic potential of targeting this unique intracellular protein.

References

- 1. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 7. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Antinociceptive Effect of Sigma-1 Receptor Antagonist, BD1047, in a Capsaicin Induced Headache Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Sigma-1 Receptor Affinity of SIGMA-LIGAND-1 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of SIGMA-LIGAND-1 hydrochloride for the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein at the endoplasmic reticulum. Understanding this interaction is crucial for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This document synthesizes available binding data, details the experimental methodologies for its determination, and illustrates the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of SIGMA-LIGAND-1 hydrochloride for sigma receptors has been characterized by its half-maximal inhibitory concentration (IC50). These values represent the concentration of the ligand required to displace 50% of a specific radioligand from its binding site. While a specific equilibrium dissociation constant (Ki) for the sigma-1 receptor is not publicly available, the IC50 values provide a strong indication of its potent interaction with sigma receptors.

| Compound | Parameter | Value (nM) | Radioligand/Site | Receptor Subtype(s) |

| SIGMA-LIGAND-1 hydrochloride | IC50 | 16 | [3H]1,3-di-o-tolylguanidine (DTG) | Sigma-1 & Sigma-2 |

| IC50 | 19 | (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)piperidine (PPP) | Sigma-1 | |

| Ki | 4000 | - | Dopamine D2 |

Note: The DTG binding site is non-selective for sigma receptor subtypes, while the PPP binding site shows preference for the sigma-1 receptor. The high Ki value for the dopamine D2 receptor suggests selectivity for sigma receptors over this particular off-target.

Experimental Protocol: Radioligand Competition Binding Assay for Sigma-1 Receptor Affinity

The determination of the inhibitory constant (Ki) of a test compound like SIGMA-LIGAND-1 hydrochloride for the sigma-1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

I. Materials and Reagents

-

Biological Material: Guinea pig liver membranes or cell lines expressing a high density of sigma-1 receptors (e.g., HEK-293 cells stably expressing human σ1R).

-

Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor agonist.

-

Test Compound: SIGMA-LIGAND-1 hydrochloride.

-

Non-specific Binding Control: Haloperidol (10 µM), a high-affinity sigma receptor ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Cocktail and Counter.

II. Membrane Preparation

-

Homogenize fresh or frozen guinea pig liver tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh, ice-cold assay buffer and repeating the high-speed centrifugation step.

-

Resuspend the final pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

III. Assay Procedure

-

In a 96-well plate, set up the assay in triplicate for each concentration of the test compound.

-

Total Binding Wells: Add assay buffer, the membrane preparation (typically 100-200 µg of protein), and a fixed concentration of [³H]-(+)-pentazocine (typically at or near its Kd, e.g., 1-5 nM).

-

Non-specific Binding Wells: Add assay buffer, the membrane preparation, [³H]-(+)-pentazocine, and a high concentration of haloperidol (10 µM).

-

Competition Binding Wells: Add assay buffer, the membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of SIGMA-LIGAND-1 hydrochloride (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).

-

Incubate the plate at 37°C for 120 minutes with gentle agitation to reach binding equilibrium.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using the cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer (3-4 times) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

IV. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

-

Plot the percentage of specific binding of [³H]-(+)-pentazocine as a function of the logarithm of the concentration of SIGMA-LIGAND-1 hydrochloride.

-

Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC50 value of SIGMA-LIGAND-1 hydrochloride.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

-

IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizing Key Processes

To further elucidate the context of SIGMA-LIGAND-1 hydrochloride's action, the following diagrams illustrate the sigma-1 receptor signaling pathway and the experimental workflow for determining its binding affinity.

Caption: Sigma-1 Receptor Signaling Pathway.

Caption: Radioligand Competition Binding Assay Workflow.

An In-depth Technical Guide to the Pharmacological Profile of Sigma-LIGAND-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and receptor interaction profile of Sigma-LIGAND-1 hydrochloride, a selective sigma receptor ligand. This document details its IC50 and Ki values, provides established experimental protocols for determining these values, and visualizes the key signaling pathways associated with its receptor targets.

Data Presentation: Binding Affinity and Potency

Sigma-LIGAND-1 hydrochloride demonstrates notable selectivity for sigma receptors, with a significantly lower affinity for the dopamine D2 receptor. The quantitative data for its binding affinity and potency are summarized below.

| Target | Parameter | Value (nM) |

| Sigma Receptor (DTG site) | IC50 | 16[1] |

| Sigma Receptor (PPP site) | IC50 | 19[1] |

| Dopamine D2 Receptor | Ki | 4000[1][2] |

IC50 (Half-maximal inhibitory concentration): The concentration of Sigma-LIGAND-1 hydrochloride required to inhibit 50% of the binding of a radiolabeled ligand to the sigma receptor sites.

Ki (Inhibition constant): An indicator of the binding affinity of Sigma-LIGAND-1 hydrochloride to the dopamine D2 receptor. A higher Ki value denotes lower binding affinity.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to determine the IC50 and Ki values of sigma receptor ligands like Sigma-LIGAND-1 hydrochloride.

Protocol 1: Determination of IC50 for Sigma Receptors via Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the IC50 value of a test compound at sigma receptors using a radiolabeled ligand.

1. Materials:

- Test Compound: Sigma-LIGAND-1 hydrochloride

- Radioligand: [³H]-(+)-Pentazocine for sigma-1 receptors or [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for general sigma receptor binding.[1][3]

- Membrane Preparation: Guinea pig liver membranes are often used for their high expression of sigma-1 receptors.[1][4]

- Assay Buffer: Typically 50 mM Tris-HCl, pH 8.0.

- Non-specific Binding Control: A high concentration of a known sigma receptor ligand, such as haloperidol (10 µM).[5]

- Filtration Apparatus: Cell harvester and glass fiber filters.

- Scintillation Counter and Fluid.

2. Procedure:

- Prepare serial dilutions of Sigma-LIGAND-1 hydrochloride.

- In a 96-well plate, combine the membrane preparation, assay buffer, and either the test compound dilutions or the non-specific binding control.

- Add the radioligand at a concentration near its Kd value.

- Incubate the plate, typically for 120 minutes at 37°C, to allow binding to reach equilibrium.[5]

- Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

- Place the filters in scintillation vials with scintillation fluid.

- Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value, the concentration at which the test compound inhibits 50% of the specific binding, using non-linear regression analysis.

Protocol 2: Determination of Ki for Dopamine D2 Receptor via Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the Ki value of a test compound for the dopamine D2 receptor.

1. Materials:

- Test Compound: Sigma-LIGAND-1 hydrochloride

- Radioligand: [³H]-Raclopride, a selective D2 antagonist.[6][7][8]

- Membrane Preparation: Rat striatal membranes are commonly used due to their high density of D2 receptors.

- Assay Buffer: e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, pH 7.4.

- Non-specific Binding Control: A high concentration of a known D2 receptor antagonist, such as (+)butaclamol or haloperidol.[6]

- Filtration Apparatus and Scintillation Counter.

2. Procedure:

- Follow a similar procedure as described in Protocol 1, using the D2 receptor-specific materials.

- Incubation is typically carried out at room temperature for a defined period to reach equilibrium.

3. Data Analysis:

- Calculate the IC50 value as described previously.

- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

- [L] is the concentration of the radioligand used.

- Kd is the dissociation constant of the radioligand for the D2 receptor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways of the sigma-1 and dopamine D2 receptors, as well as a typical experimental workflow for determining ligand binding affinity.

Caption: Workflow for Radioligand Binding Assay.

Caption: Sigma-1 Receptor Signaling Cascade.

Caption: Dopamine D2 Receptor Signaling Cascade.

References

- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Specific [3H]raclopride binding to neostriatal dopamine D2 receptors: role of disulfide and sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human dopamine receptor subtypes--in vitro binding analysis using 3H-SCH 23390 and 3H-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling of Sigma-1 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

The Sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] Its activation by agonist ligands initiates a cascade of downstream signaling events crucial for cellular homeostasis, neuroprotection, and synaptic plasticity. This guide provides a detailed overview of these pathways, supported by quantitative data, experimental protocols, and pathway visualizations. As "Sigma-LIGAND-1 hydrochloride" is a placeholder, this document will focus on the well-characterized and highly selective σ1R agonist, PRE-084 , as a representative example.

Core Activation Mechanism at the Endoplasmic Reticulum

Under basal conditions, the Sigma-1 receptor is in a dormant state, forming a complex with the ER chaperone Binding-immunoglobulin Protein (BiP), also known as GRP78.[2][3] Agonist binding or cellular stress, such as ER calcium depletion, triggers the dissociation of σ1R from BiP.[1][2][4] This dissociation "activates" σ1R, freeing it to interact with a variety of downstream effector proteins and translocate to other cellular compartments, including the plasma membrane.[4][5][6]

References

- 1. Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases | MDPI [mdpi.com]

- 2. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Human Sigma-1 Receptor Chaperone Domain Structure and Binding Immunoglobulin Protein (BiP) Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 6. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Profile of a Selective Sigma-1 Receptor Ligand: A Technical Overview of [Sigma-LIGAND-1 Hydrochloride]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, history, and pharmacological profile of the selective Sigma-1 (σ₁) receptor ligand, identified as 7-[[7-(4-hydroxypiperidyl)heptyl]oxy]-2-phenylchromone hydrochloride, and referred to in some commercial contexts as Sigma-LIGAND-1 hydrochloride. This document provides a comprehensive overview of its initial synthesis and characterization, including quantitative binding data, detailed experimental protocols for key assays, and an exploration of the relevant Sigma-1 receptor signaling pathways. The information is intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction and Historical Context

The exploration of sigma receptors began with the initial misclassification as a subtype of opioid receptors. However, further research revealed their unique pharmacological identity, leading to the characterization of two main subtypes: Sigma-1 (σ₁) and Sigma-2 (σ₂). The σ₁ receptor, in particular, has emerged as a fascinating and complex therapeutic target. It is now understood to be a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.

In the early 1990s, a concerted effort was underway to develop potent and selective ligands for the sigma receptor to better elucidate its physiological role and therapeutic potential. This research led to the synthesis of a novel series of (aminoalkoxy)chromones, among which 7-[[7-(4-hydroxypiperidyl)heptyl]oxy]-2-phenylchromone (hydrochloride salt) was identified as a particularly potent and selective compound. This molecule, now commercially available as "Sigma-LIGAND-1 hydrochloride," represents a significant tool in the ongoing investigation of sigma receptor pharmacology.

Discovery and Synthesis

The seminal work by Erickson and colleagues in 1992 described the synthesis and characterization of a series of (aminoalkoxy)chromones designed to probe the structure-activity relationships of sigma receptor ligands. While the detailed experimental protocol from the original publication is not publicly available, a plausible synthetic route can be inferred from the structure of the final compound and general organic chemistry principles.

The synthesis would likely involve a multi-step process:

-

Synthesis of the Chromone Scaffold: The core 7-hydroxy-2-phenylchromone could be synthesized through established methods, such as the acid-catalyzed reaction of resorcinol with a β-ketoester derived from benzoic acid.

-

Synthesis of the Aminoalkoxy Side Chain: A key intermediate, 1-(7-bromoheptyl)-4-hydroxypiperidine, could be prepared by the alkylation of 4-hydroxypiperidine with a large excess of 1,7-dibromoheptane.

-

Coupling Reaction: The 7-hydroxy-2-phenylchromone would then be coupled with the aminoalkoxy side chain via a Williamson ether synthesis, likely using a base such as potassium carbonate in a suitable solvent like acetone or DMF.

-

Salt Formation: Finally, the free base would be treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to yield the hydrochloride salt, improving its solubility and stability for biological assays.

Quantitative Data

The initial characterization of 7-[[7-(4-hydroxypiperidyl)heptyl]oxy]-2-phenylchromone hydrochloride provided key insights into its binding affinity and selectivity. This data, along with that of related compounds from the same study, is summarized below.

| Compound | Sigma Receptor Site | IC₅₀ (nM) | Dopamine D₂ Receptor (Kᵢ, nM) |

| 7-[[7-(4-hydroxypiperidyl)heptyl]oxy]-2-phenylchromone (hydrochloride) | [³H]DTG | 16 | 4000 |

| [³H]-(+)-3-PPP | 19 | ||

| 6-[[6-(4-hydroxypiperidyl)hexyl]oxy]-2-cyclopentylchromone | [³H]DTG | 51 | 21,000 |

| [³H]-(+)-3-PPP | 55 |

Experimental Protocols

The following sections detail the likely methodologies used for the key experiments cited in the discovery of this ligand.

Radioligand Binding Assays

These assays are fundamental to determining the binding affinity of a ligand for its receptor.

Objective: To determine the inhibitory concentration (IC₅₀) of the test compound for the sigma receptor binding sites.

General Protocol:

-

Membrane Preparation: Guinea pig brain membranes are prepared by homogenizing the tissue in a buffered solution and centrifuging to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.

-

Assay Components:

-

Radioligand: [³H]DTG (a non-selective sigma ligand) or [³H]-(+)-3-PPP (a selective σ₁ ligand) is used at a concentration near its Kd.

-

Test Compound: A range of concentrations of 7-[[7-(4-hydroxypiperidyl)heptyl]oxy]-2-phenylchromone hydrochloride.

-

Non-specific Binding Control: A high concentration of a known sigma ligand (e.g., haloperidol) is used to determine non-specific binding.

-

-

Incubation: The membrane preparation, radioligand, and test compound (or control) are incubated together to allow binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value is then determined by non-linear regression analysis of the competition binding data.

Caption: Workflow for Radioligand Binding Assay.

Amphetamine-Induced Hyperlocomotion

This in vivo model is used to assess the potential antipsychotic activity of a compound.

Objective: To determine if the test compound can reverse the hyperlocomotor effects of amphetamine in mice.

General Protocol:

-

Animals: Male mice are used for the study. They are habituated to the testing environment to reduce stress-induced behavioral changes.

-

Apparatus: A locomotor activity chamber, which is a clear box equipped with infrared beams to automatically track the movement of the animal.

-

Procedure:

-

Habituation: Mice are placed in the locomotor activity chambers for a set period (e.g., 30-60 minutes) to allow their exploratory behavior to return to a stable baseline.

-

Pre-treatment: Animals are administered either the vehicle control or a specific dose of 7-[[7-(4-hydroxypiperidyl)heptyl]oxy]-2-phenylchromone hydrochloride, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

Amphetamine Challenge: After a pre-determined time, all animals receive an injection of d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.

-

Data Collection: Locomotor activity is recorded for a subsequent period (e.g., 60-90 minutes).

-

-

Data Analysis: The total distance traveled or the number of beam breaks is quantified. The data is analyzed to determine if the pre-treatment with the test compound significantly reduced the amphetamine-induced increase in locomotor activity compared to the vehicle-treated group.

An In-depth Technical Guide to PRE-084 Hydrochloride: A Selective Sigma-1 Receptor Agonist

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of PRE-084 hydrochloride, a prominent and highly selective sigma-1 (σ1) receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical Identity and Structure

PRE-084 hydrochloride is chemically known as 2-(4-Morpholinethyl) 1-phenylcyclohexanecarboxylate hydrochloride. It is a synthetic compound derived from phencyclidine (PCP) but lacks significant affinity for PCP receptors, instead showing high selectivity for the σ1 receptor[1].

Chemical Structure:

-

IUPAC Name: 2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate;hydrochloride[2]

-

CAS Number: 138847-85-5[3]

-

InChI Key: QUJWFJNHTBKCLU-UHFFFAOYSA-N[4]

Physicochemical Properties

PRE-084 hydrochloride is a crystalline solid that is soluble in water and dimethyl sulfoxide (DMSO)[3]. Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 353.89 g/mol | [2][3] |

| Purity | ≥98% (HPLC) | [4] |

| Solubility in Water | 25 mM | [3] |

| Solubility in DMSO | 75 mM | [3] |

| Storage | Room Temperature | [3] |

Pharmacological Properties and Mechanism of Action

PRE-084 is a potent and highly selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its selectivity for the σ1 receptor over the σ2 receptor and other receptor systems, including the PCP receptor, is a key feature of its pharmacological profile[3][4].

| Parameter | Value | Receptor/System |

| Ki | 2.2 nM | σ1 Receptor[3][5] |

| Ki | 13091 nM | σ2 Receptor[3][5] |

| IC₅₀ | 44 nM | σ Receptor Assay[4][5][6][7] |

| IC₅₀ | >100,000 nM | PCP Receptor[1][4][5] |

The mechanism of action of PRE-084 involves its binding to the σ1 receptor, which leads to the dissociation of the receptor from its associated chaperone protein, BiP (Binding immunoglobulin Protein)[8]. This dissociation allows the σ1 receptor to modulate a variety of downstream signaling pathways, resulting in its observed pharmacological effects. These effects include neuroprotection, anti-amnesic properties, and potential antidepressant and antitussive activities[6][9].

Signaling Pathways

PRE-084 has been shown to exert its neuroprotective and other cellular effects through the activation of several key signaling pathways.

Another significant pathway modulated by PRE-084 is the NF-κB signaling cascade, which plays a critical role in cell survival and inflammation.

Experimental Protocols

Detailed methodologies for key experiments involving PRE-084 hydrochloride are outlined below.

In Vitro Neuroprotection Assay

-

Objective: To assess the protective effects of PRE-084 against β-amyloid-induced toxicity in cultured cortical neurons.

-

Methodology:

-

Primary cortical neurons are cultured from embryonic rats.

-

Neurons are treated with varying concentrations of PRE-084 hydrochloride (e.g., 0.1-100 μM) for 24 hours[6].

-

Following pre-treatment, the neurons are exposed to a toxic concentration of β-amyloid peptide (25-35).

-

Cell viability is assessed using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

To investigate the mechanism, levels of pro-apoptotic proteins like Bax can be measured via Western blotting[6].

-

-

Expected Outcome: PRE-084 is expected to show a dose-dependent neuroprotective effect, with maximal protection observed around 10 μM, and a reduction in Bax protein levels[6].

In Vivo Motor Function and Survival Study in a Mouse Model

-

Objective: To evaluate the effect of PRE-084 on motor performance and neuron survival in a neurodegenerative disease model.

-

Animal Model: Wobbler mice, which exhibit progressive motor neuron degeneration[6].

-

Methodology:

-

Four-week-old wobbler mice are used for the study[6].

-

PRE-084 hydrochloride is administered via intraperitoneal (i.p.) injection at a dose of 0.25 mg/kg, three times a week for a duration of 8 weeks[6].

-

Motor function is assessed weekly using tests such as grip strength and observation of paw abnormalities[6].

-

At the end of the study, brain and spinal cord tissues are collected for histological analysis to quantify motor neuron survival and for biochemical analysis to measure levels of neurotrophic factors like BDNF[6].

-

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of PRE-084.

Conclusion

PRE-084 hydrochloride is a valuable research tool for investigating the therapeutic potential of sigma-1 receptor activation. Its high selectivity and well-characterized pharmacological profile make it a suitable candidate for studies in neurodegenerative diseases, ischemic injury, and other CNS disorders. The experimental protocols and data presented in this guide offer a foundation for designing and interpreting further research in this area.

References

- 1. Sigma compounds derived from phencyclidine: identification of PRE-084, a new, selective sigma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PRE-084 Hydrochloride | C19H28ClNO3 | CID 11314197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PRE-084 hydrochloride | Sigma1 Receptor Agonists: R&D Systems [rndsystems.com]

- 4. caymanchem.com [caymanchem.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRE-084 - Wikipedia [en.wikipedia.org]

Administration of Sigma-LIGAND-1 Hydrochloride to Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the administration of Sigma-LIGAND-1 hydrochloride, a selective sigma-1 receptor ligand, to mice for in vivo research. The protocols outlined below are based on established methodologies for administering small molecules and similar sigma-1 receptor ligands to murine models.

Compound Information and Properties

Sigma-LIGAND-1 hydrochloride is a selective sigma receptor ligand with high affinity for the sigma-1 binding site. It is utilized in neuroscience research to investigate the role of the sigma-1 receptor in various physiological and pathological processes.

Table 1: Properties of Sigma-LIGAND-1 Hydrochloride

| Property | Value |

| Molecular Formula | C₂₇H₃₄ClNO₄ |

| Molecular Weight | 472.02 g/mol |

| IC₅₀ at DTG site | 16 nM |

| IC₅₀ at PPP site | 19 nM |

| Kᵢ at Dopamine D₂ Receptor | 4000 nM |

| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months. |

Experimental Protocols

The following protocols are provided as a guide. Researchers should optimize these protocols based on their specific experimental design, mouse strain, and institutional animal care and use committee (IACUC) guidelines.

Preparation of Dosing Solution

A common vehicle for the administration of sigma-1 receptor ligands in mice is sterile saline (0.9% NaCl). If solubility in saline is limited, a co-solvent such as dimethyl sulfoxide (DMSO) can be used, with the final concentration of DMSO kept to a minimum (e.g., <5%) to avoid vehicle-induced effects.

Materials:

-

Sigma-LIGAND-1 hydrochloride powder

-

Sterile 0.9% saline solution

-

Dimethyl sulfoxide (DMSO), if required

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of Sigma-LIGAND-1 hydrochloride based on the desired dose and the number of animals to be treated. It is advisable to prepare a slight excess of the solution.

-

Weigh the calculated amount of Sigma-LIGAND-1 hydrochloride powder and place it in a sterile microcentrifuge tube.

-

If using a co-solvent, add a small volume of DMSO to the powder and vortex until fully dissolved.

-

Gradually add the sterile 0.9% saline to the dissolved compound or directly to the powder, vortexing between additions to ensure complete dissolution. If necessary, sonicate the solution for a short period to aid dissolution.

-

Ensure the final solution is clear and free of precipitates.

-

The final concentration of the dosing solution should be calculated to deliver the desired dose in an appropriate injection volume (see Table 2).

Administration Route: Intraperitoneal (IP) Injection

Intraperitoneal (IP) injection is a common and effective route for systemic administration of small molecules in mice.[1][2]

Table 2: Recommended Guidelines for Intraperitoneal Injection in Adult Mice

| Parameter | Recommendation |

| Dosage Range (based on similar compounds) | 0.1 - 10 mg/kg |

| Injection Volume | 10 mL/kg (e.g., 0.2 mL for a 20g mouse) |

| Needle Gauge | 26-30 G |

| Needle Length | 1/2 inch |

Procedure:

-

Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The abdomen should be facing upwards.

-

Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.[1]

-

Needle Insertion: Insert the needle at a 15-20 degree angle with the bevel facing up.[1]

-

Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or a yellowish fluid appears, discard the syringe and prepare a new injection.[1]

-

Injection: Slowly and steadily inject the calculated volume of the dosing solution into the peritoneal cavity.

-

Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

-

Monitoring: Observe the mouse for any signs of distress or adverse reactions following the injection.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study involving the administration of Sigma-LIGAND-1 hydrochloride to mice.

Caption: A flowchart of the in vivo administration process.

Sigma-1 Receptor Signaling Pathway

Sigma-LIGAND-1 hydrochloride exerts its effects by binding to the sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3] Its activation can modulate a variety of downstream signaling pathways, impacting neuronal function and survival.

Caption: Overview of the Sigma-1 receptor signaling cascade.

References

Application Notes and Protocols for Sigma-LIGAND-1 Hydrochloride in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Sigma-LIGAND-1 hydrochloride, a selective sigma-1 receptor (S1R) ligand, in various cell-based assays. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for assessing the compound's activity and effects on cellular functions.

Introduction to Sigma-1 Receptor (S1R)

The sigma-1 receptor is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][2] It is a transmembrane protein that is distinct from classical G protein-coupled or ionotropic receptors and does not share sequence homology with other known mammalian proteins.[3][4] S1R plays a crucial role in cellular stress responses and the regulation of numerous cellular functions, including calcium homeostasis, ion channel activity, and cell survival.[1][2][5] Under basal conditions, S1R is associated with the ER chaperone BiP (binding immunoglobulin protein).[1][2] Upon stimulation by ligands or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments to interact with and modulate the function of various "client" proteins, such as ion channels and G-protein coupled receptors.[1]

Sigma-LIGAND-1 hydrochloride is a selective ligand for the sigma-1 receptor, exhibiting activity at 1,3-di-o-tolyl-guanidine (DTG) and (+)-pentazocine (PPP) binding sites.[6] Its interaction with S1R can trigger a cascade of downstream signaling events, making it a valuable tool for studying S1R function and a potential therapeutic agent for various pathologies, including cancer and neurodegenerative diseases.[7][8]

Key Signaling Pathways

S1R activation or inhibition by ligands like Sigma-LIGAND-1 hydrochloride can modulate several key signaling pathways:

-

Calcium Signaling: S1R is a significant modulator of intracellular calcium (Ca²⁺) signaling.[1][9] It can influence Ca²⁺ release from the ER and influx from the extracellular space by interacting with channels like the inositol 1,4,5-trisphosphate receptor (IP3R) and various plasma membrane ion channels.[2][10]

-

Cell Proliferation and Survival: S1R ligands have been shown to affect cell proliferation and survival pathways.[2][5][7] S1R antagonists, for instance, can inhibit tumor cell growth and induce apoptosis.[5]

-

Protein Translation and mTOR Signaling: Some S1R antagonists have been demonstrated to suppress the phosphorylation of key proteins in the mTOR signaling pathway, such as p70S6K, S6, and 4E-BP1, leading to the repression of cap-dependent translation.[11]

Data Presentation: Quantitative Profile of Sigma-LIGAND-1 Hydrochloride and Representative S1R Ligands

The following table summarizes the binding affinities of Sigma-LIGAND-1 hydrochloride and provides representative quantitative data for other S1R ligands in key cell-based assays. This allows for a comparative understanding of their potency and potential cellular effects.

| Parameter | Ligand | Value | Cell Line/System | Assay Type |

| Binding Affinity (IC50) | Sigma-LIGAND-1 hydrochloride | 16 nM (DTG site) | Not Specified | Radioligand Binding Assay |

| Sigma-LIGAND-1 hydrochloride | 19 nM (PPP site) | Not Specified | Radioligand Binding Assay | |

| Cell Viability (IC50) | Representative S1R Antagonist (e.g., Haloperidol) | ~10-50 µM | Various Cancer Cell Lines | MTT/XTT Assay |

| Apoptosis Induction | Representative S1R Antagonist (e.g., Haloperidol) | Concentration-dependent increase | Uveal Melanoma Cells | Flow Cytometry (Annexin V/PI) |

| Calcium Influx Inhibition | Representative S1R Agonist (e.g., (+)-Pentazocine) | ~1 µM | Purified Retinal Ganglion Cells | Calcium Imaging |

Note: Data for cell viability, apoptosis, and calcium influx are representative values for well-characterized S1R ligands and may not directly reflect the activity of Sigma-LIGAND-1 hydrochloride. Experimental determination is recommended.

Experimental Protocols

Herein are detailed protocols for key cell-based assays to characterize the effects of Sigma-LIGAND-1 hydrochloride.

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of Sigma-LIGAND-1 hydrochloride for the sigma-1 receptor by measuring its ability to compete with a radiolabeled S1R ligand.

Materials:

-

Cell membranes expressing S1R (e.g., from HEK293T cells overexpressing S1R or guinea pig liver)[12]

-

Radioligand (e.g., [³H]-(+)-pentazocine)[12]

-

Sigma-LIGAND-1 hydrochloride

-

Non-labeled high-affinity S1R ligand for non-specific binding determination (e.g., haloperidol)[1]

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well plates

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Prepare cell membranes according to standard protocols.[12] Determine protein concentration using a Bradford assay.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value) and a fixed amount of membrane protein to each well.[1]

-

Competition: Add increasing concentrations of Sigma-LIGAND-1 hydrochloride to the wells.

-

Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled ligand like haloperidol).[1]

-

Incubation: Incubate the plate for a specified time (e.g., 120 minutes at 37°C) to reach equilibrium.[13]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[1]

-

Washing: Quickly wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Signaling Assay

This protocol assesses the effect of Sigma-LIGAND-1 hydrochloride on intracellular calcium levels using a fluorescent calcium indicator.

Materials:

-

Cells of interest plated on glass-bottom dishes or 96-well plates

-

Fluorescent calcium indicator (e.g., Fluo-8 AM)

-

Sigma-LIGAND-1 hydrochloride

-

Agonist to induce calcium release (e.g., bradykinin) or influx (e.g., KCl)[1]

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium)

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed cells and allow them to adhere overnight.

-

Dye Loading: Incubate cells with the fluorescent calcium indicator in physiological salt solution as per the manufacturer's instructions.

-

Baseline Measurement: Record the baseline fluorescence for a period before adding any compounds.[1]

-

Compound Addition: Add Sigma-LIGAND-1 hydrochloride at the desired concentration and incubate for a specified period.

-

Stimulation: Add an agonist (e.g., bradykinin) to induce intracellular calcium release or a depolarizing agent (e.g., KCl) to induce calcium influx.[1]

-

Fluorescence Measurement: Continuously record the fluorescence intensity before, during, and after the addition of the agonist.

-

Data Analysis: Quantify the change in fluorescence intensity (representing changes in intracellular calcium concentration) in response to the stimulus in the presence and absence of Sigma-LIGAND-1 hydrochloride.[1]

Cell Viability Assay (MTT Assay)

This protocol measures the effect of Sigma-LIGAND-1 hydrochloride on cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well plates

-

Sigma-LIGAND-1 hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Sigma-LIGAND-1 hydrochloride. Include untreated control wells.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value.[14]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).

Materials:

-

Cells of interest

-

6-well plates

-

Sigma-LIGAND-1 hydrochloride

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Sigma-LIGAND-1 hydrochloride for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells. Quantify the percentage of apoptotic cells at each concentration of Sigma-LIGAND-1 hydrochloride.

Visualizations

Caption: Sigma-1 Receptor Signaling Pathway.

Caption: Cell Viability (MTT) Assay Workflow.

Caption: Apoptosis Assay (Annexin V/PI) Workflow.

References

- 1. Ca(2+) signaling via sigma(1)-receptors: novel regulatory mechanism affecting intracellular Ca(2+) concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism | MDPI [mdpi.com]

- 3. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]

- 4. The sigma-1 receptor: a regulator of cancer cell electrical plasticity? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Sigma1 Pharmacology in the Context of Cancer — Context Therapeutics [contexttherapeutics.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhibition of endothelial cell Ca2+ entry and transient receptor potential channels by Sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Inhibition of tumor cell growth by Sigma1 ligand mediated translational repression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sigma-1 Receptor Ligands in Rodent Models of Psychosis

Focus: PRE-084 Hydrochloride as a Representative Sigma-1 Receptor Agonist

These application notes provide a comprehensive overview of the use of the selective Sigma-1 receptor (S1R) agonist, PRE-084 hydrochloride, in preclinical rodent models of psychosis. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for psychotic disorders.

Introduction to the Sigma-1 Receptor and PRE-084

The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane.[1] Initially mistaken for an opioid receptor, it is now recognized as a distinct entity that modulates a variety of cellular functions, including ion channel activity, neurotransmitter release, and neuronal plasticity.[2][3] Accumulating evidence suggests the S1R's involvement in the pathophysiology of several neuropsychiatric disorders, including schizophrenia.[2][4]

PRE-084 (2-(4-morpholino)ethyl-1-phenylcyclohexane-1-carboxylate hydrochloride) is a highly selective and potent agonist for the S1R.[5][6] Its use in preclinical studies has been instrumental in elucidating the therapeutic potential of S1R activation. In rodent models of psychosis, PRE-084 has demonstrated effects suggestive of antipsychotic and cognitive-enhancing properties.[1][5]

Proposed Mechanism of Action in Psychosis

The therapeutic potential of S1R agonists like PRE-084 in psychosis is thought to be mediated through several mechanisms:

-

Modulation of Neurotransmitter Systems: S1Rs are known to modulate the release of key neurotransmitters implicated in schizophrenia, such as dopamine and glutamate.[4]

-

Dopamine: S1R activation can facilitate the interaction between S1Rs and dopamine D2 receptors, potentially stabilizing dopamine signaling.[5]

-

Glutamate: S1Rs can restore N-methyl-D-aspartate (NMDA) receptor signaling, which is often hypofunctional in psychosis models.[7] This is a critical mechanism, as NMDA receptor antagonists like phencyclidine (PCP) and MK-801 are used to induce psychosis-like states in rodents.[8][9]

-

-

Molecular Chaperone Activity: As a chaperone protein, the S1R can regulate protein folding and quality control within the endoplasmic reticulum, which may confer neuroprotective effects against cellular stress associated with psychosis.[1]

-

Neuroplasticity and Neuroprotection: Activation of S1Rs by PRE-084 has been shown to promote neural plasticity and motor neuron survival, potentially through the induction of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[5][10]

Below is a diagram illustrating the proposed signaling pathway of the Sigma-1 receptor.

Application in Rodent Models of Psychosis

PRE-084 has been evaluated in several rodent models that mimic different aspects of psychosis.

-

NMDA Receptor Antagonist Models: These models (e.g., using MK-801 or PCP) induce hyperlocomotion, stereotyped behaviors, and cognitive deficits, which are analogous to the positive and cognitive symptoms of schizophrenia.[9]

-

Dopamine Agonist-Induced Hyperactivity: Amphetamine or apomorphine are used to induce hyperlocomotion, modeling the hyperdopaminergic state associated with psychosis.[11]

The general experimental workflow for testing a compound like PRE-084 in a rodent model of psychosis is depicted below.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating PRE-084 in rodent models relevant to psychosis.

Table 1: Effects of PRE-084 on Behavioral Models of Psychosis

| Rodent Model | Species | PRE-084 Dose (mg/kg) | Route of Admin. | Key Behavioral Finding |

| MK-801-induced Amnesia | Mouse | 0.5 - 1.0 | i.p. | Attenuated amnesia |

| Amyloid-beta-induced Amnesia | Mouse | 0.5 | i.p. | Attenuated amnesia and learning deficits |

| Spontaneous Motor Neuron Degeneration (Wobbler Mouse) | Mouse | 0.5 (3x/week) | i.p. | Improved motor neuron survival and grip strength |

| Embolic Stroke | Rat | 1.0 | i.p. | Reduced infarct volume and neurological deficits |

Data compiled from multiple sources.[5][10]

Table 2: Neuroprotective and Neurochemical Effects of PRE-084

| Model | Species | PRE-084 Dose (mg/kg) | Route of Admin. | Key Neurochemical/Cellular Finding |

| Motor Neuron Disease (ALS) | Mouse | Not specified | Not specified | Induced PKC-specific phosphorylation of the NMDA receptor NR1 subunit |

| Alzheimer's Disease Model | Mouse | 0.5 | i.p. | Ameliorated lipid peroxidation |

| Spinal Root Avulsion | Rat | 0.25 | Daily | Increased GDNF and BiP expression |

| Motor Neuron Disease (Wobbler Mouse) | Mouse | 0.5 (3x/week) | i.p. | Increased BDNF levels in the gray matter |

Data compiled from multiple sources.[5][10][12]

Experimental Protocols

5.1. Drug Preparation and Administration Protocol

Materials:

-

PRE-084 hydrochloride powder

-

Sterile 0.9% saline solution

-

Vortex mixer

-

Sterile syringes and needles (e.g., 27-gauge)

Procedure:

-

Calculate the required amount of PRE-084 hydrochloride based on the desired dose and the body weight of the animals.

-

Dissolve the PRE-084 hydrochloride powder in sterile 0.9% saline to the desired final concentration (e.g., 1 mg/mL).

-

Vortex the solution until the powder is completely dissolved.

-

Administer the solution via intraperitoneal (i.p.) injection. The injection volume is typically 10 mL/kg for mice and 1 mL/kg for rats.

-

Prepare a vehicle control group receiving only the sterile 0.9% saline solution.

5.2. Behavioral Assay: Open Field Test (for Locomotor Activity)

Purpose: To assess spontaneous locomotor activity and exploratory behavior. This is often used to measure the hyperlocomotion induced by psychotomimetic drugs.

Apparatus:

-

A square arena (e.g., 40 x 40 x 30 cm for mice) with walls to prevent escape. The floor is typically divided into a grid of equal squares.

-

Video recording system and tracking software.

Procedure:

-

Habituate the animals to the testing room for at least 1 hour before the experiment.

-

Administer PRE-084 or vehicle, followed by the psychotomimetic drug (e.g., MK-801) at the appropriate pretreatment time.

-

Gently place the animal in the center of the open field arena.

-

Record the animal's activity for a set duration (e.g., 15-30 minutes).

-

Analyze the recorded video for parameters such as:

-

Total distance traveled

-

Time spent in the center versus the periphery

-

Rearing frequency

-

-

Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

5.3. Behavioral Assay: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Purpose: To measure sensorimotor gating, a process that is deficient in individuals with schizophrenia.

Apparatus:

-

A startle chamber that can deliver acoustic stimuli (a loud pulse and a softer prepulse) and measure the animal's startle response.

Procedure:

-

Acclimatize the animal to the startle chamber for a few minutes with background noise.

-

The test session consists of several trial types presented in a pseudorandom order:

-

Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.

-

Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) presented shortly before the loud pulse.

-

No-stimulus trials: Background noise only.

-

-

Administer PRE-084 or vehicle prior to the test session.

-

Calculate PPI as follows: % PPI = 100 - [((startle response on prepulse-pulse trials) / (startle response on pulse-alone trials)) x 100]

-

A higher % PPI indicates better sensorimotor gating.

Conclusion

PRE-084 hydrochloride serves as a valuable pharmacological tool for investigating the role of the Sigma-1 receptor in psychosis. The data from rodent models suggest that S1R agonists have the potential to ameliorate both the positive and cognitive symptoms associated with schizophrenia. The protocols provided herein offer a foundation for researchers to design and execute studies aimed at further exploring this promising therapeutic target.

References

- 1. Sigma-1 receptor chaperones in neurodegenerative and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. psychiatrictimes.com [psychiatrictimes.com]

- 4. Exploring the Association between Schizophrenia and Cardiovascular Diseases: Insights into the Role of Sigma 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Preclinical models of antipsychotic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Animal Models of Relevance to the Schizophrenia Prodrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sigma receptor agonist 2-(4-morpholinethyl)1 phenylcyclohexanecarboxylate (Pre084) increases GDNF and BiP expression and promotes neuroprotection after root avulsion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: The Role of Sigma-1 Receptor (S1R) Ligands in Neuroscience Research

Introduction The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface (MAM).[1][2] It is not a classic G-protein coupled receptor or ion channel but rather a pluripotent modulator of intracellular signaling.[3][4] S1R has garnered significant attention in neuroscience as a promising therapeutic target for a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis (ALS), depression, schizophrenia, and neuropathic pain.[5][6][7] Ligands that activate (agonists) or inhibit (antagonists) S1R are invaluable tools for elucidating its physiological functions and assessing its therapeutic potential. The hydrochloride salt form of these ligands is commonly used to improve solubility and stability.

Mechanism of Action and Signaling Pathways Under basal conditions, S1R is bound to the chaperone protein BiP (Binding immunoglobulin Protein).[1][3] Upon stimulation by agonist ligands or cellular stress, S1R dissociates from BiP and translocates to interact with various client proteins.[1][3] This interaction modulates several key cellular processes critical for neuronal health:

-

Calcium Homeostasis: S1R directly interacts with the inositol 1,4,5-trisphosphate receptor (IP3R), stabilizing calcium signaling between the ER and mitochondria, which is crucial for neuronal function and survival.[1][8]

-

ER Stress Reduction: As a chaperone, S1R helps regulate protein folding and can mitigate the unfolded protein response (UPR), a key factor in neurodegenerative diseases.[1]

-

Oxidative Stress and Neuroinflammation: S1R activation has been shown to suppress oxidative stress by activating the Nrf2 antioxidant response element (ARE) pathway and to reduce neuroinflammation by modulating microglial activity.[2][7][8]

-

Modulation of Ion Channels: S1R interacts with and modulates the activity of various voltage-gated ion channels, including sodium, potassium, and calcium channels, thereby influencing neuronal excitability.[5][9]

-

Neurotrophic Factor Signaling: S1R agonists can promote neuronal survival and plasticity by upregulating Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB signaling.[5]

Quantitative Data: Binding Affinities of S1R Ligands

The following table summarizes the binding affinities (Ki or IC50) of commonly used S1R ligands. These values are essential for selecting appropriate compounds and concentrations for in vitro and in vivo studies.

| Compound Name | Ligand Type | Binding Affinity (nM) | Receptor/Site | Notes |

| (+)-Pentazocine | Agonist | Ki: 7.76[10] | Sigma-1 | A selective and widely used S1R agonist. |

| PRE-084 | Agonist | Ki: 2.2[11] | Sigma-1 | A highly selective S1R agonist. |

| SA4503 (Cutamesine) | Agonist | Ki: 3.3 - 4.6[12] | Sigma-1 | Potent agonist with high selectivity over S2R. |

| Fluvoxamine | Agonist | Ki: 36[13] | Sigma-1 | An SSRI with high affinity for S1R. |

| Haloperidol | Antagonist | IC50: 4.5[14] | Sigma-1 | A typical antipsychotic with high affinity for S1R and D2 receptors. |

| NE-100 | Antagonist | Ki: 1.2 (approx.) | Sigma-1 | A selective S1R antagonist. |

| BD-1047 | Antagonist | Ki: 1.5 (approx.) | Sigma-1 | A commonly used selective S1R antagonist. |

| Sigma-LIGAND-1 | Ligand | IC50: 16 (DTG site)[15] | Sigma | A selective sigma receptor ligand.[15] |

Note: Binding affinity values can vary depending on the specific experimental conditions, such as the radioligand used and the tissue preparation.[3]

Key Experimental Protocols

Protocol 1: In Vitro Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the Sigma-1 Receptor.

Materials:

-

Membrane preparation from tissue rich in S1R (e.g., guinea pig liver) or cells expressing S1R.[16]

-

Radioligand: --INVALID-LINK---pentazocine (a selective S1R agonist).[16]

-

Non-specific binding ligand: Haloperidol (10 µM).[16]

-

Test compound (e.g., Sigma-LIGAND-1 hydrochloride) at various concentrations.

-

Assay Buffer: Tris-HCl.

-

96-well plates.

-

Glass fiber filters (GF/B), pre-soaked in polyethylenimine.[3]

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

Reagent Addition:

-

To all wells, add a fixed concentration of --INVALID-LINK---pentazocine (typically at its Kd, e.g., 3 nM).[10]

-

To non-specific binding wells, add 10 µM haloperidol.[16]

-

To the experimental wells, add increasing concentrations of the test compound.

-

Initiate the binding reaction by adding the membrane preparation (e.g., 100-125 µg protein/well) to all wells.[10]

-

-

Incubation: Incubate the plate for 90-120 minutes at 37°C to reach equilibrium.[14][16]

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol assesses the ability of an S1R ligand to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

-

Cell culture medium and supplements.

-

Oxidative stressor: Hydrogen peroxide (H₂O₂).

-

Test compound (S1R agonist).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the S1R agonist for 1-2 hours. Include a vehicle control group.

-

Induction of Oxidative Stress: Add H₂O₂ to all wells (except for the untreated control group) to induce oxidative stress. The optimal concentration of H₂O₂ should be determined empirically to cause approximately 50% cell death.

-

Incubation: Incubate the cells for 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Express cell viability as a percentage of the untreated control group. A statistically significant increase in cell viability in the agonist-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

Visualizations

Below are diagrams illustrating key concepts and workflows related to S1R research.

Caption: S1R neuroprotective signaling pathway.

Caption: Experimental workflow for a radioligand binding assay.

Caption: General workflow for an in vivo efficacy study.

References

- 1. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

Sigma-LIGAND-1 hydrochloride for studying dopamine D2 receptor interaction

Application Notes: Studying Sigma-1 and Dopamine D2 Receptor Interactions

Introduction

The Sigma-1 Receptor (S1R) is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that modulates a variety of signaling pathways, including calcium homeostasis and neuronal excitability.[1] The Dopamine D2 Receptor (D2R) is a G protein-coupled receptor crucial for motor control, motivation, and cognition. Emerging evidence indicates a direct physical and functional interaction between S1R and D2R, forming heteromeric complexes that alter dopaminergic signaling.[2][3] This interaction is specific to the long isoform of the D2 receptor and has been observed in the mouse striatum.[2]